(3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: . This compound features a combination of functional groups, including methoxy groups, a piperazine ring, and a pyrimidinyl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures such as the dimethoxyphenyl and piperazine components[_{{{CITATION{{{_3{4- (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1 (2. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxyphenyl Derivative: : This can be achieved through the methylation of phenol derivatives using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Synthesis of Piperazine Derivative: : Piperazine can be synthesized through the reaction of diethanolamine with ammonia under high pressure and temperature.
Coupling Reaction: : The dimethoxyphenyl derivative and the piperazine derivative are then coupled using a suitable coupling reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy groups or the piperazine nitrogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium, chromic acid (H2CrO4).
Reduction: : Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: : Nucleophiles such as amines, alcohols, or halides, in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of reduced derivatives with hydroxyl or amino groups.
Substitution: : Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: has shown potential in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its potential therapeutic applications, including the treatment of various diseases and conditions.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action would depend on the specific application and target system.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds include:
3,4-Dimethoxyphenylpiperazine derivatives: : These compounds have similar phenyl and piperazine moieties but may differ in the substituents on the phenyl ring or the pyrimidinyl group.
Pyrimidinylpiperazine derivatives: : These compounds feature the pyrimidinyl group attached to a piperazine ring, with variations in the substituents on the pyrimidinyl ring.
The uniqueness of This compound
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-20-17(12-18(21-13)27-4)22-7-9-23(10-8-22)19(24)14-5-6-15(25-2)16(11-14)26-3/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYZYPWZPUBCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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